molecular formula C10H10ClNO3 B2803412 2-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 79310-89-7

2-[(3-Chloropropanoyl)amino]benzoic acid

Cat. No.: B2803412
CAS No.: 79310-89-7
M. Wt: 227.64
InChI Key: UGDQCTQWAUVEHR-UHFFFAOYSA-N
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Description

2-[(3-Chloropropanoyl)amino]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where the amino group is substituted with a 3-chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropropanoyl)amino]benzoic acid typically involves the acylation of 2-aminobenzoic acid with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Aminobenzoic acid+3-Chloropropanoyl chloride2-[(3-Chloropropanoyl)amino]benzoic acid+HCl\text{2-Aminobenzoic acid} + \text{3-Chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Aminobenzoic acid+3-Chloropropanoyl chloride→2-[(3-Chloropropanoyl)amino]benzoic acid+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzoic acid and 3-chloropropanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Hydrolysis: 2-Aminobenzoic acid and 3-chloropropanoic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-[(3-Chloropropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropropanoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The 3-chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

2-[(3-Chloropropanoyl)amino]benzoic acid can be compared with other similar compounds, such as:

    2-[(3-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-[(3-Iodopropanoyl)amino]benzoic acid: Contains an iodine atom, which can lead to different chemical and biological properties.

    2-[(3-Fluoropropanoyl)amino]benzoic acid: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the this compound scaffold.

Properties

IUPAC Name

2-(3-chloropropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDQCTQWAUVEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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